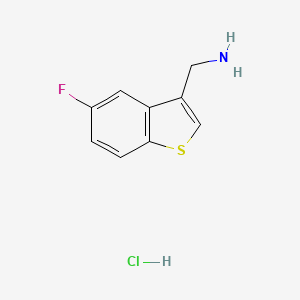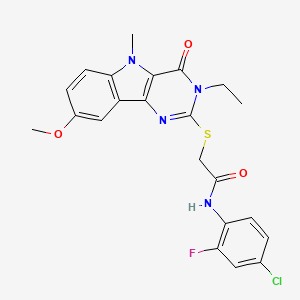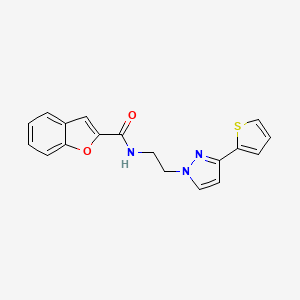
(5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 871013-22-8 . It has a molecular weight of 217.69 . The IUPAC name for this compound is (5-fluorobenzo[b]thiophen-3-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8FNS.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5H,4,11H2;1H . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
In Vitro Predictions of Carcinogenicity
The compound has been evaluated for its potential carcinogenicity using the thiophene analogues of benzidine and 4-aminobiphenyl. In vitro tests included the Salmonella reverse-mutation assay of Ames and the cell-transformation assay of Styles. These evaluations highlighted the compound's possible carcinogenic nature, although the actual capability to induce tumors in vivo remains uncertain. It emphasizes the importance of in vitro predictions for structurally new compounds and their relevance in carcinogenicity assessment (Ashby et al., 1978).
Synthesis of Biologically Active Analogs
A significant aspect of this compound's application is its involvement in the synthesis of biologically active analogs like 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, an anti-inflammatory material. The synthesis methods and the challenges associated with the use of certain reagents in large-scale production have been documented, providing valuable insights into the practical aspects of synthesizing biologically active compounds (Qiu et al., 2009).
Role in Cancer Treatment and Pharmacology
The fluorinated compound is closely related to developments in fluorine chemistry for treating cancer. For instance, 5-Fluorouracil, a widely used cancer treatment drug, involves complex synthesis methods and has various applications in studying drug metabolism and biodistribution. The review by Gmeiner (2020) provides comprehensive insights into the chemistry of fluorinated compounds and their implications in personalized medicine (Gmeiner, 2020).
Implications in Antifungal Treatment
Another aspect of research involves the compound's transformation into other active agents, like 5-fluorouracil, which is used in antifungal treatments. The synthesis, pharmacology, and potential side effects of such transformations have been extensively reviewed, shedding light on the versatility of the compound in various treatment regimes (Vermes et al., 2000).
Impact on Reproductive Health
Studies have also investigated the potential reproductive toxicity associated with similar compounds. For instance, research on benzophenone-3, which has a structural similarity, indicates potential endocrine disrupting effects, highlighting the importance of understanding the broader implications of these compounds in human health (Ghazipura et al., 2017).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNS.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5H,4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJQWTMAWQKUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CS2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-[2-[[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2430469.png)


![2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid](/img/structure/B2430472.png)

![(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2430474.png)


![ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2430481.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2430483.png)
![ethyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2430484.png)
![ethyl 3-carbamoyl-2-(5-phenylisoxazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430488.png)


